molecular formula C16H26BrNO2 B2752694 TL 102 hydrobromide

TL 102 hydrobromide

Cat. No. B2752694
M. Wt: 344.29 g/mol
InChI Key: AFMKMGDVVQKHAZ-UHFFFAOYSA-N
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Description

TL 102 hydrobromide: is a dopamine receptor agonist with the chemical name 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol hydrobromide . It is primarily used in scientific research to study the effects of dopamine receptor activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TL 102 hydrobromide involves the reaction of 6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol with hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: TL 102 hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: TL 102 hydrobromide exerts its effects by binding to dopamine receptors, specifically the D1 and D2 receptor subtypes. This binding activates the receptors, leading to a cascade of intracellular signaling events that modulate neurotransmission .

Molecular Targets and Pathways: The primary molecular targets of this compound are the dopamine receptors. The activation of these receptors influences various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phosphatidylinositol pathway .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: TL 102 hydrobromide is unique due to its specific structure, which allows it to selectively activate dopamine receptors. This selectivity makes it a valuable tool in research for understanding the specific roles of dopamine receptors in various physiological and pathological processes .

properties

IUPAC Name

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.BrH/c1-3-9-17(10-4-2)13-6-7-14-12(11-13)5-8-15(18)16(14)19;/h5,8,13,18-19H,3-4,6-7,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMKMGDVVQKHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC(=C2O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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